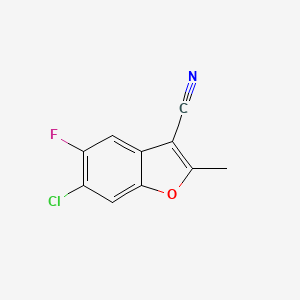
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbenzofuran.
Halogenation: The precursor undergoes halogenation using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives.
Scientific Research Applications
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and nitrile groups allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-1-benzofuran-3-carbonitrile
- 6-Fluoro-2-methyl-1-benzofuran-3-carbonitrile
- 2-Methyl-1-benzofuran-3-carbonitrile
Uniqueness
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile is unique due to the simultaneous presence of chloro, fluoro, and nitrile groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
826990-61-8 |
|---|---|
Molecular Formula |
C10H5ClFNO |
Molecular Weight |
209.60 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFNO/c1-5-7(4-13)6-2-9(12)8(11)3-10(6)14-5/h2-3H,1H3 |
InChI Key |
RYPGWZPOXWLMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















